

The Indazole Scaffold: A Cornerstone in Oncology Research

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Compound of Interest

Compound Name: *1H-Indazol-3-ol*

Cat. No.: *B1208877*

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While **1H-Indazol-3-ol** itself is a foundational chemical structure, its direct application in oncology is primarily as a key building block in the synthesis of more complex and potent anti-cancer agents.^[1] The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational compounds that target various hallmarks of cancer. This document will focus on the research applications of prominent 1H-indazole derivatives, specifically those functionalized at the 3-position, such as 1H-indazol-3-amines and 1H-indazole-3-carboxamides, which have demonstrated significant potential in cancer therapy.

Application Notes

The versatility of the 1H-indazole scaffold allows for its derivatives to be tailored to inhibit a wide range of molecular targets implicated in cancer progression, including protein kinases and pathways regulating cell death and metastasis.

Inhibition of Protein Kinases

Indazole derivatives are widely recognized for their potent inhibitory activity against various protein kinases, which are often dysregulated in cancer. The 1H-indazole-3-amine moiety, for instance, is an effective "hinge-binding" fragment, enabling compounds to dock into the ATP-binding site of kinases and block their downstream signaling.^[2]

- **Targeted Kinase Inhibition:** A number of commercially available anticancer drugs, such as Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Linifanib (multi-targeted

tyrosine kinase inhibitor), feature the indazole core.[3][4] Research has also focused on developing indazole derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Glycogen Synthase Kinase-3 (GSK-3), both of which are implicated in various cancers. [3]

- **Anti-Metastatic Effects via PAK1 Inhibition:** Certain 1H-indazole-3-carboxamide derivatives have been identified as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[5] Aberrant PAK1 activation is linked to tumor progression and metastasis.[5] Inhibition of PAK1 by these indazole compounds has been shown to suppress the migration and invasion of cancer cells by downregulating the expression of Snail, a key transcription factor in the epithelial-mesenchymal transition (EMT).[5]

Induction of Apoptosis and Cell Cycle Arrest

Several 1H-indazole derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells.

- **Modulation of the p53 and Bcl-2 Pathways:** One study on a 1H-indazole-3-amine derivative, compound 6o, found that it induces apoptosis in chronic myeloid leukemia cells (K562).[6][7] The proposed mechanism involves the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.[6][7] This leads to an increase in the pro-apoptotic protein Bax relative to the anti-apoptotic protein Bcl-2, ultimately triggering cell death.[6] The compound was also observed to cause cell cycle arrest.[6]

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative 1H-indazole derivatives against various cancer cell lines and protein kinases.

Table 1: Cytotoxicity of 1H-Indazole-3-amine Derivatives against Human Cancer Cell Lines

Compound	A549 (Lung) IC50 (μM)	K562 (Leukemia) IC50 (μM)	PC-3 (Prostate) IC50 (μM)	Hep-G2 (Hepatoma) IC50 (μM)	HEK-293 (Normal) IC50 (μM)	Reference
60	>40	5.15	>40	>40	33.2	[2][6][7][8]
5-Fu (Control)	10.32	31.25	11.45	4.38	-	[2]

IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Inhibitory Activity of 1H-Indazole-3-carboxamide Derivatives against PAK1 Kinase

Compound	PAK1 IC50 (nM)	Reference
30l	9.8	[5]

IC50 values represent the concentration required to reduce the enzymatic activity of PAK1 by 50%.

Experimental Protocols

Detailed methodologies for key experiments cited in the research of 1H-indazole derivatives are provided below.

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of indazole derivatives on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[2]
- Culture medium (e.g., RPMI-1640 or DMEM) with 10% FBS
- 96-well plates

- Indazole derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells into 96-well plates at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the indazole derivatives (e.g., 0.625 to 10 μM) for 48 hours.^[2] Include a vehicle control (DMSO).
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50% compared to the control.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells after treatment with indazole derivatives.

Materials:

- K562 cells^[6]
- 6-well plates
- Indazole derivative (e.g., compound 6o)^[6]
- Annexin V-FITC/PI Apoptosis Detection Kit

- Flow cytometer

Procedure:

- Plate 1×10^6 K562 cells per well in 6-well plates and incubate for 24 hours.[4]
- Treat the cells with the indazole derivative at various concentrations (e.g., 10, 12, 14 μM) for 48 hours.[6]
- Harvest the cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
- Analyze the cells by flow cytometry. The populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be distinguished.

Protocol 3: Western Blotting for Protein Expression Analysis

This technique is used to detect changes in the levels of specific proteins involved in signaling pathways affected by the indazole compounds.

Materials:

- Cancer cells treated with the indazole derivative
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane

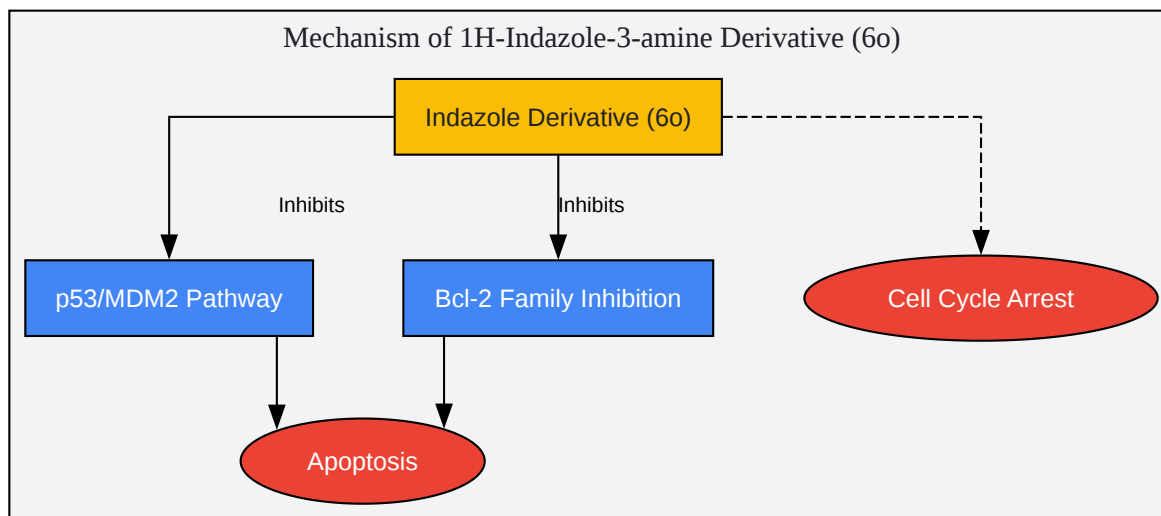
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., against Bcl-2, Bax, p53, MDM2, PAK1, Snail, GAPDH)[6]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Lyse the treated and control cells in RIPA buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
GAPDH is often used as a loading control.[6]

Visualizations

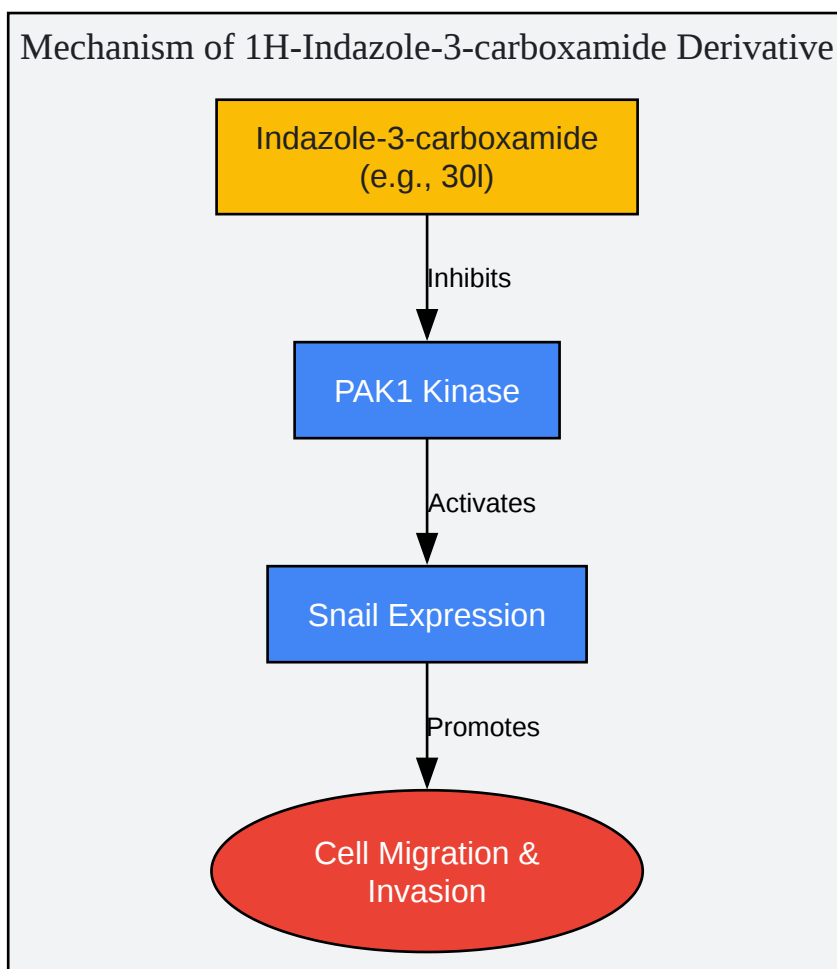
The following diagrams illustrate the mechanisms of action and experimental workflows described.



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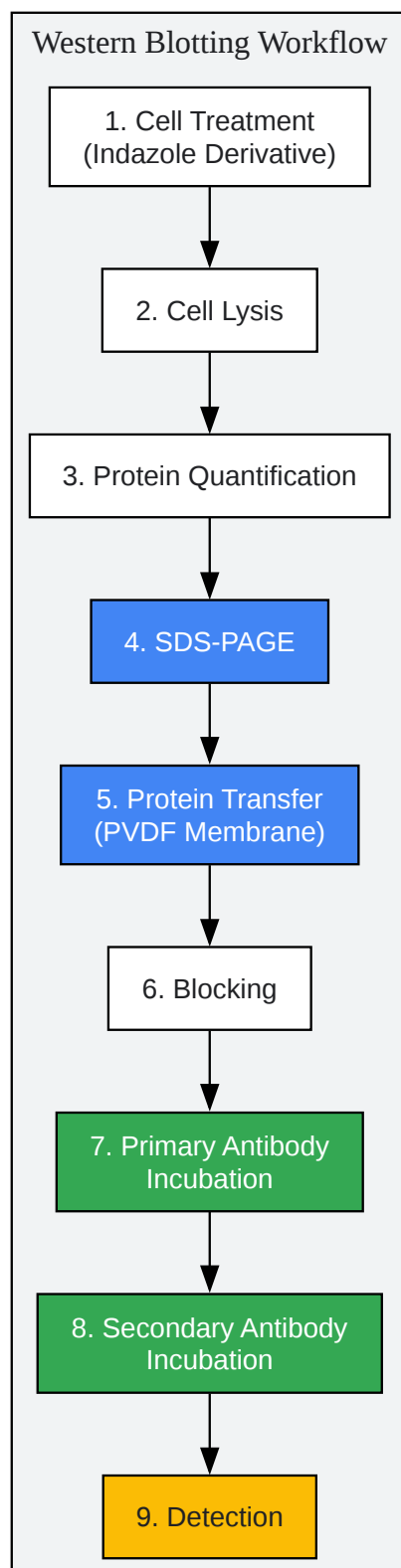
Caption: Proposed mechanism of an anti-cancer 1H-indazole-3-amine derivative.

Mechanism of 1H-Indazole-3-carboxamide Derivative



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Caption: Anti-metastatic action of a 1H-indazole-3-carboxamide derivative.



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Caption: A typical workflow for Western Blotting analysis.

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